1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Physicochemical property benchmarking Lead optimisation Chemical probe selection

1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide (CAS 1435899-11-8) is a synthetic heterocyclic compound with the molecular formula C₁₅H₁₂BrN₅O₂S and a molecular weight of 406.3 g·mol⁻¹. It comprises a 6-bromoindazole core, a 5-oxopyrrolidine ring, and a thiazol-2-yl carboxamide sidechain.

Molecular Formula C15H12BrN5O2S
Molecular Weight 406.3 g/mol
Cat. No. B11224672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Molecular FormulaC15H12BrN5O2S
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NC4=NC=CS4
InChIInChI=1S/C15H12BrN5O2S/c16-9-1-2-10-11(6-9)19-20-13(10)21-7-8(5-12(21)22)14(23)18-15-17-3-4-24-15/h1-4,6,8H,5,7H2,(H,19,20)(H,17,18,23)
InChIKeyYKZYXXVDMQYKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide – 1-(6-Bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide – Core Physicochemical & Chemical Space Profile


1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide (CAS 1435899-11-8) is a synthetic heterocyclic compound with the molecular formula C₁₅H₁₂BrN₅O₂S and a molecular weight of 406.3 g·mol⁻¹ . It comprises a 6-bromoindazole core, a 5-oxopyrrolidine ring, and a thiazol-2-yl carboxamide sidechain. The compound resides in a relatively underexplored region of chemical space: it is not indexed in ChEMBL and no clinical or in‑vivo studies are recorded [1]. This low‑density knowledge environment makes it a high‑potential chemical probe for novel‑target screening campaigns.

Why In‑Class Substitution Is Not Straightforward – A Comparator‑Based Rationale for Selecting the 6‑Bromoindazole‑Thiazole Pyrrolidine Carboxamide


Compounds sharing the 5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide scaffold can display vastly different biological profiles depending on the N‑1 substituent. For example, the 4‑chlorophenyl analogue (MW = 321.8 g·mol⁻¹, CAS 330451‑11‑1) is a moderate acetylcholinesterase (AChE) inhibitor (IC₅₀ = 2.14 µM) , whereas the 6‑bromoindazole‑bearing compound (MW = 406.3 g·mol⁻¹) is structurally predisposed for kinase‑hinge binding through its indazole motif [1]. Swapping these two analogues solely based on the shared pyrrolidine‑thiazole core would redirect a project from kinase‐centric oncology to cholinergic targets . Consequently, procurement decisions must be guided by the specific pharmacophoric elements – here, the 6‑bromoindazole – rather than by scaffold similarity alone.

Quantitative Differentiation Evidence: 1-(6-Bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide vs. Closest Analogues


Physicochemical Differentiation vs. 4‑Chlorophenyl Analogue – MW & logP

The target compound (MW = 406.3 g·mol⁻¹, logP ≈ 2.17) is significantly larger and more lipophilic than the 4‑chlorophenyl analogue (MW = 321.8 g·mol⁻¹, logP not reported but predicted lower due to smaller halogen) . The MW difference of 84.5 g·mol⁻¹ and the presence of the indazole ring in the target compound introduce additional hydrogen‑bond donor/acceptor capacity and π‑stacking potential absent in the chlorophenyl comparator. These differences directly affect permeability, solubility, and target‑binding enthalpy, making the two compounds non‑interchangeable in cellular or biochemical assays.

Physicochemical property benchmarking Lead optimisation Chemical probe selection

Target Engagement Divergence – AChE Inhibition of the 4‑Chlorophenyl Analogue versus Kinase‑Hinge Binding Potential of the Indazole‑Bearing Compound

The 4‑chlorophenyl analogue demonstrates measurable AChE inhibition (IC₅₀ = 2.14 ± 0.003 µM) and urease inhibition (IC₅₀ = 1.21 ± 0.005 µM) . No comparable enzymatic data are publicly available for the target compound; however, the 6‑bromoindazole motif is a recognised ATP‑mimetic hinge‑binding scaffold validated in multiple kinase inhibitor patents [1]. This functional divergence – cholinergic vs. kinomic – underscores that the N‑1 substituent dictates the biological target class, not the shared pyrrolidine‑thiazole carboxamide core.

Target deconvolution Kinase profiling Acetylcholinesterase inhibition

Kinase Selectivity Potential vs. Clinical‑Stage PI3Kγ Inhibitor IPI‑549 (Eganelisib)

IPI‑549 (eganelisib) is a potent PI3Kγ inhibitor (IC₅₀ = 16 nM) with >100‑fold selectivity over PI3Kα, β, and δ isoforms [1]. The target compound, although not yet profiled against PI3K isoforms, is covered by patent WO2011067366A1, which claims indazole‑thiazole‑pyrrolidine carboxamides as PI3K inhibitors [2]. The 6‑bromo substitution on the indazole ring of the target compound may modulate selectivity differently compared with IPI‑549’s distinct chemotype, offering a complementary tool for isoform‑selectivity studies.

PI3K isoform selectivity Kinase inhibitor benchmarking Immuno-oncology

Chemical Space Novelty – Absence from ChEMBL vs. Heavily Annotated Analogues

Unlike many indazole‑containing kinase inhibitors that are extensively annotated in ChEMBL, the target compound is absent from the ChEMBL database and has no recorded clinical trials [1]. This contrasts with established indazole‑3‑carboxamide kinase inhibitors (e.g., PAK1 inhibitors with IC₅₀ values as low as 9.8 nM [2]) that populate medicinal chemistry literature. The target compound’s absence from public bioactivity databases makes it a valuable addition to diversity‑oriented screening libraries seeking unexplored chemotypes.

Chemical biology Novel chemical probe Screening library design

Recommended Application Scenarios for 1-(6-Bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide in Scientific Procurement


Kinase‑Focused High‑Throughput Screening (HTS) Library Enrichment

The 6‑bromoindazole motif is a privileged kinase hinge‑binding scaffold validated across multiple kinase inhibitor patents [1]. Incorporating this compound into an HTS library diversifies the indazole chemical space beyond extensively characterised chemotypes, potentially uncovering novel kinase‑ligand interactions. Its absence from ChEMBL [2] further supports its use in discovery campaigns aimed at identifying first‑in‑class chemical matter.

PI3K Isoform Selectivity Profiling with an Orthogonal Chemotype

Patent WO2011067366A1 explicitly claims indazole‑thiazole‑pyrrolidine carboxamides as PI3K inhibitors [1]. The target compound offers a structurally distinct scaffold relative to clinical‑stage PI3Kγ inhibitors such as IPI‑549 (IC₅₀ = 16 nM for PI3Kγ) [3]. Laboratories engaged in PI3K isoform selectivity studies can employ this compound as an orthogonal chemical probe to differentiate scaffold‑dependent from target‑dependent pharmacology.

Structure–Activity Relationship (SAR) Expansion Around the Indazole C‑6 Position

The 6‑bromo substituent provides a synthetic handle for further derivatisation (e.g., Suzuki coupling, Buchwald–Hartwig amination). Compared with the unsubstituted indazole or 4‑fluoroindazole analogues [1], the C‑6 bromine enables late‑stage functionalisation without perturbing the core pyrrolidine‑thiazole pharmacophore. Medicinal chemistry teams can use this compound as a key intermediate for exploring SAR at the indazole 6‑position.

Negative Control Design for AChE‑Focused Assays

Because the 4‑chlorophenyl analogue demonstrates measurable AChE inhibition (IC₅₀ = 2.14 µM) [1], the 6‑bromoindazole‑bearing compound – predicted to engage kinase targets rather than cholinesterases – can serve as a specificity control in AChE‑centric phenotypic screens. This application leverages the target‑engagement divergence established in Section 3.

Quote Request

Request a Quote for 1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.